molecular formula C16H10O4 B11852809 4-(1-Oxo-1H-2-benzopyran-4-yl)benzoic acid CAS No. 62723-58-4

4-(1-Oxo-1H-2-benzopyran-4-yl)benzoic acid

Cat. No.: B11852809
CAS No.: 62723-58-4
M. Wt: 266.25 g/mol
InChI Key: ZDWVEWWKVAGGON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Oxo-1H-2-benzopyran-4-yl)benzoic acid is a heterocyclic compound featuring a benzopyran core fused to a benzoic acid moiety. The 1-oxo group on the benzopyran ring and the carboxylic acid substituent on the benzene ring contribute to its unique physicochemical properties and biological activity. Its synthesis typically involves coupling reactions or functional group modifications, as seen in similar benzoic acid derivatives (e.g., 4-(3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Oxo-1H-isochromen-4-yl)benzoic acid typically involves the reaction of 3-amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic acid with specific reagents under optimized conditions. One reported method involves the use of a novel methodology that affords the compound in a 62% yield . The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 4-(1-Oxo-1H-isochromen-4-yl)benzoic acid are not extensively documented, the synthesis generally follows similar principles as laboratory-scale methods. Industrial production would likely involve scaling up the reaction conditions and optimizing the process for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(1-Oxo-1H-isochromen-4-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

4-(1-Oxo-1H-isochromen-4-yl)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for synthesizing other complex molecules.

    Biology: Studied for its potential biological activities, such as antibacterial and antifungal properties.

    Medicine: Investigated for its pharmacological effects and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(1-Oxo-1H-isochromen-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain enzymes or receptors, leading to various biological responses. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

The following analysis compares 4-(1-Oxo-1H-2-benzopyran-4-yl)benzoic acid with structurally and functionally related compounds, focusing on substituent effects, biological activities, and synthetic routes.

Structural Analogues

Compound Name Key Structural Features Biological Activity/Application Reference(s)
This compound Benzopyran ring with 1-oxo group; benzoic acid at position 4 Anticancer, enzyme inhibition (potential)
4-Oxo-4H-1-benzopyran-3-carboxaldehyde Benzopyran core with 4-oxo group; aldehyde at position 3 Antifungal, antibacterial, anti-HIV
4-(4-Nitrobenzylideneamino)benzoic acid Nitro-substituted benzylideneamino group attached to benzoic acid Antimicrobial, synthetic intermediate
4-[3-(4-Carboxyphenyl)pyrazol-5-yl]benzoic acid Pyrazole ring linking two benzoic acid moieties HDAC inhibition (histone deacetylase activity)
5-Fluoro-4-(3-oxo[1,2,4]triazolo[4,3-a]pyridin-2-yl)benzoic acid Fluorine and triazolopyridine substituents Pharmaceutical intermediate (patented)

Substituent Effects on Bioactivity

  • Electron-Withdrawing Groups (EWGs): The nitro group in 4-(4-nitrobenzylideneamino)benzoic acid enhances antimicrobial activity due to increased electrophilicity . Fluorine substitution (e.g., in triazolopyridine derivatives) improves metabolic stability and binding affinity in drug candidates .
  • Hydroxy and Oxo Groups:
    • The 1-oxo group in benzopyran derivatives (e.g., 4-oxo-4H-1-benzopyran-3-carboxaldehyde) is critical for antifungal and anti-HIV activities by interacting with enzyme active sites .
    • Hydroxyl-(sulfooxy)benzoic acid (compound 3 in ) shows fragmentation patterns indicative of sulfoxy group loss, influencing its metabolic stability .

Pharmacokinetic and Metabolic Differences

  • Sulfated Metabolites: Hydroxyl-(sulfooxy)benzoic acid (compound 3, ) undergoes rapid desulfation, reducing its bioavailability compared to non-sulfated analogues .
  • Fluorinated Derivatives: The fluorine atom in triazolopyridine-benzoic acid hybrids () enhances blood-brain barrier penetration, a key advantage in CNS-targeted therapies .

Biological Activity

4-(1-Oxo-1H-2-benzopyran-4-yl)benzoic acid, also known as a derivative of isocoumarin, has garnered attention due to its diverse biological activities. This compound belongs to a class of compounds that exhibit significant pharmacological properties, including anti-inflammatory, antibacterial, antifungal, and antioxidant effects. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C18H13O4\text{C}_{18}\text{H}_{13}\text{O}_4

This structure includes a benzopyran moiety linked to a benzoic acid group, which is crucial for its biological activity.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit potent antioxidant properties. These compounds can scavenge free radicals and inhibit oxidative stress, which is implicated in various diseases.

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
This compound12.5
Ascorbic Acid (Vitamin C)15.0
Trolox10.0

2. Anti-inflammatory Activity

The compound has shown significant anti-inflammatory activity in various in vitro studies. It inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS.

Case Study: RAW 264.7 Macrophage Model
In a study utilizing RAW 264.7 macrophages stimulated with LPS (lipopolysaccharide), this compound demonstrated an IC50 value of 8.6 µM for inhibiting nitric oxide production, indicating strong anti-inflammatory potential .

3. Antibacterial and Antifungal Activities

The compound exhibits broad-spectrum antibacterial and antifungal properties. It has been tested against various strains of bacteria and fungi with promising results.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The biological activity of this compound is attributed to its ability to modulate various biochemical pathways:

  • Inhibition of NF-kB Pathway : This pathway is crucial in regulating immune response and inflammation.
  • Scavenging Free Radicals : The compound's structure allows it to effectively neutralize reactive oxygen species (ROS), reducing oxidative stress.

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing 4-(1-Oxo-1H-2-benzopyran-4-yl)benzoic acid?

The compound is typically synthesized via multi-component reactions (MCRs), which streamline the process by combining intermediates in a single step. A common approach involves condensation of phenolic derivatives with carbonyl sources (e.g., ethyl acetoacetate) under acidic or basic conditions. Catalysts such as DBU (1,8-diazabicycloundec-7-ene) in aprotic solvents enhance reaction efficiency, yielding 60–85% purity before purification . For structural analogs, substituents on the benzopyran core can be introduced using regioselective alkylation or acylation .

Q. What analytical techniques are critical for confirming structural integrity and purity?

Characterization should include:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and aromatic proton environments.
  • IR spectroscopy to confirm carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) groups.
  • Mass spectrometry (HRMS) for molecular ion validation.
  • HPLC with UV detection (λ = 254–280 nm) to assess purity (>95% recommended for biological assays) .

Q. What safety protocols are essential for handling this compound?

The compound may exhibit acute oral toxicity (OSHA Category 4) and skin/eye irritation (GHS Category 2/2A). Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid dust formation. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via certified hazardous waste services .

Q. How can researchers screen for preliminary biological activity?

Begin with in vitro assays:

  • Enzyme inhibition : Test against kinases (e.g., EGFR) or hydrolases using fluorometric/colorimetric substrates.
  • Antimicrobial activity : Use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Questions

Q. How can conflicting data in biological activity studies be resolved?

Discrepancies often arise from assay conditions (e.g., pH, solvent). For example, solubility in DMSO vs. aqueous buffers may alter bioavailability. Standardize protocols:

  • Use ≤1% DMSO to avoid solvent toxicity.
  • Validate results across multiple cell lines or enzyme isoforms.
  • Employ orthogonal assays (e.g., SPR for binding affinity vs. functional enzyme assays) .

Q. What strategies improve solubility for pharmacokinetic studies?

  • Derivatization : Introduce hydrophilic groups (e.g., PEG chains, sulfonates) at the 4-phenyl or benzoic acid positions .
  • Formulation : Use cyclodextrin inclusion complexes or nanoemulsions to enhance aqueous dispersion.
  • Prodrug design : Esterify the carboxylic acid group for improved membrane permeability, followed by enzymatic hydrolysis in vivo .

Q. How do structural modifications impact activity in benzopyran derivatives?

Substituent effects are critical:

  • Electron-withdrawing groups (e.g., -CN, -NO₂) at the 3-position enhance kinase inhibition by stabilizing ligand-receptor interactions.
  • Methoxy groups on the benzopyran ring improve antimicrobial activity but may reduce solubility.
  • Biphenyl systems (e.g., 4-(4-methoxyphenyl) substitution) increase π-π stacking in enzyme active sites .

Q. What computational methods predict binding modes with biological targets?

  • Molecular docking (AutoDock Vina, Schrödinger Suite) to model interactions with receptors (e.g., COX-2, EGFR).
  • MD simulations (GROMACS) to assess stability of ligand-protein complexes over 50–100 ns trajectories.
  • QSAR models using Hammett constants or LogP values to correlate substituent effects with activity .

Q. How can reaction yields be optimized for scale-up synthesis?

  • Catalyst screening : Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., ZnCl₂) for cyclization steps.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility but may require higher temperatures.
  • Flow chemistry : Continuous reactors reduce side reactions and improve heat management for multi-step syntheses .

Q. What are the challenges in assessing in vivo toxicity?

  • Metabolic instability : The carboxylic acid group may undergo glucuronidation, reducing bioavailability. Use radiolabeled (¹⁴C) analogs for ADME tracking.
  • Off-target effects : Screen for hERG channel inhibition (cardiotoxicity risk) via patch-clamp assays.
  • Species variability : Compare rodent vs. human hepatocyte metabolism to predict clinical relevance .

Properties

CAS No.

62723-58-4

Molecular Formula

C16H10O4

Molecular Weight

266.25 g/mol

IUPAC Name

4-(1-oxoisochromen-4-yl)benzoic acid

InChI

InChI=1S/C16H10O4/c17-15(18)11-7-5-10(6-8-11)14-9-20-16(19)13-4-2-1-3-12(13)14/h1-9H,(H,17,18)

InChI Key

ZDWVEWWKVAGGON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=COC2=O)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.